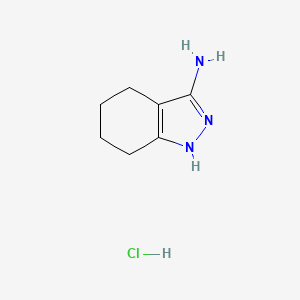

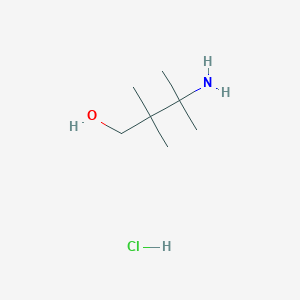

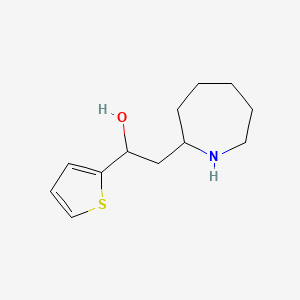

![molecular formula C8H14ClN3O2 B1377355 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid hydrochloride CAS No. 1432677-67-2](/img/structure/B1377355.png)

3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid hydrochloride

概要

説明

“3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid hydrochloride” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is part of the pyrazole class of compounds, which are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .

Synthesis Analysis

Pyrazoles, including “3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid hydrochloride”, are synthesized using a variety of methods. Traditional procedures used in the synthesis of pyrazoles have been focused on in recent studies . For instance, 3-amino-5-phenylpyrazoles reacted with 2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxo-N-phenylethanehydrazonoyl bromide in boiling ethanol to give a related compound .

Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .

Chemical Reactions Analysis

The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .

Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is air sensitive and should be stored away from air in a cool place. It is soluble in DMSO but insoluble in water .

科学的研究の応用

Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical drugs. Its structure, featuring an imidazole ring, is a common moiety in many therapeutic agents. Drugs containing the imidazole ring, such as metronidazole and tinidazole, exhibit a broad spectrum of biological activities, including antibacterial and antiprotozoal effects .

Antimicrobial Activity

Research has shown that derivatives of imidazole, which is structurally related to the compound , display significant antimicrobial properties. These derivatives are effective against a range of pathogens, including bacteria and protozoa, making them valuable in developing new antimicrobial agents .

Anticancer Research

Compounds with an imidazole core are investigated for their potential anticancer properties. The ability to interfere with cell proliferation and induce apoptosis makes them candidates for anticancer drug development. Their role in targeting specific cancer cell lines is an area of ongoing research .

Agricultural Chemicals

As an intermediate, this compound can be used to synthesize agrochemicals that protect crops from pests and diseases. The imidazole derivatives are known to possess antifungal and antihelmintic activities, which are crucial for developing plant protection products .

Organic Synthesis

In organic chemistry, this compound is a valuable building block for constructing complex molecules. Its reactivity allows for the creation of diverse chemical structures, which can lead to the discovery of new compounds with unique properties .

Dyestuff Production

The compound’s role in synthesizing dyes is significant due to its reactive nature. It can be used to create colorants for various applications, from textile manufacturing to biological staining agents .

Antileishmanial and Antimalarial Evaluation

Molecular simulation studies have utilized derivatives of this compound to evaluate their effectiveness against leishmaniasis and malaria. The binding affinity to specific enzymes of the parasites indicates its potential as a treatment option for these diseases .

Safety and Hazards

将来の方向性

Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the study of its skeleton chemically and biologically is of great interest to many researchers around the globe .

作用機序

Target of Action

The primary targets of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid hydrochloride are currently unknown

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid hydrochloride . These factors can include pH, temperature, and the presence of other molecules, among others.

特性

IUPAC Name |

2-(aminomethyl)-3-(1-methylpyrazol-4-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-11-5-6(4-10-11)2-7(3-9)8(12)13;/h4-5,7H,2-3,9H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZVMHZHJKEMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CC(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid hydrochloride | |

CAS RN |

1432677-67-2 | |

| Record name | 1H-Pyrazole-4-propanoic acid, α-(aminomethyl)-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432677-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

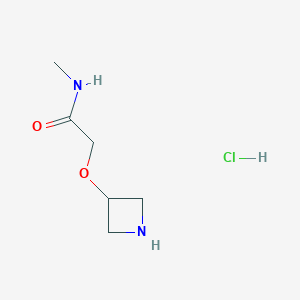

![3-Aminomethyl-6,7-Dihydro-5H,9H-[1,2,4]Triazolo[4,3-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1377272.png)

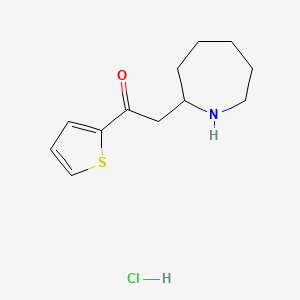

![4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine](/img/structure/B1377274.png)

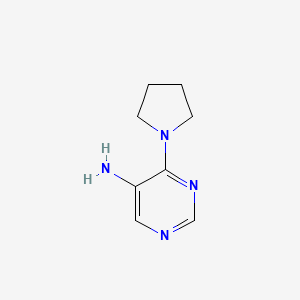

![5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1377282.png)

![3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1377290.png)

![4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride](/img/structure/B1377293.png)